Cas no 4392-83-0 (2,2':6',2'':6'',2'''-quaterpyridine)

2,2':6',2'':6'',2'''-quaterpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,2':6',2'':6'',2'''-quaterpyridine
- 2,2':6',2'':6'',2'''-Quaterpyridin
- 4392-83-0
- CS-0199133
- 2-(6-(6-(pyridin-2-yl)pyridin-2-yl)pyridin-2-yl)pyridine
- YSCK0137
- 2-pyridin-2-yl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine
- 6-{[2,2'-BIPYRIDIN]-6-YL}-2,2'-BIPYRIDINE
- SCHEMBL7964803
- BS-52377
- MFCD14636244
- F88721
- J-400122
- [2,2';6',2'';6'',2''']Quaterpyridine
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- Inchi: InChI=1S/C20H14N4/c1-3-13-21-15(7-1)17-9-5-11-19(23-17)20-12-6-10-18(24-20)16-8-2-4-14-22-16/h1-14H
- InChI Key: SSZWMEZKBBAJLB-UHFFFAOYSA-N
- SMILES: C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4
Computed Properties
- Exact Mass: 310.12202
- Monoisotopic Mass: 310.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.6Ų
- XLogP3: 3
Experimental Properties
- PSA: 51.56
2,2':6',2'':6'',2'''-quaterpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1243013-25mg |
2,2':6',2'':6'',2'''-Quaterpyridine |
4392-83-0 | 97% | 25mg |
$145 | 2024-06-05 | |
Chemenu | CM411738-100mg |
2,2'6',2''6'',2'''-Quaterpyridine |
4392-83-0 | 95%+ | 100mg |
$275 | 2022-06-11 | |
Ambeed | A982981-50mg |
2,2':6',2'':6'',2'''-Quaterpyridine |
4392-83-0 | 97% | 50mg |
$165.0 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269803-25mg |
2,2':6',2'':6'',2'''-Quaterpyridine |
4392-83-0 | 97% | 25mg |
¥937.00 | 2024-05-13 | |
Aaron | AR01KL1N-250mg |
2,2':6',2'':6'',2'''-Quaterpyridine |
4392-83-0 | 97% | 250mg |
$621.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1243013-50mg |
2,2':6',2'':6'',2'''-Quaterpyridine |
4392-83-0 | 97% | 50mg |
$170 | 2024-06-05 | |
1PlusChem | 1P01KKTB-50mg |
2,2':6',2'':6'',2'''-Quaterpyridine |
4392-83-0 | 97% | 50mg |
$158.00 | 2024-05-02 | |
A2B Chem LLC | BA38911-250mg |
2,2':6',2'':6'',2'''-Quaterpyridine |
4392-83-0 | 97% | 250mg |
$436.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1243013-100mg |
2,2':6',2'':6'',2'''-Quaterpyridine |
4392-83-0 | 97% | 100mg |
$265 | 2025-02-20 | |
eNovation Chemicals LLC | Y1243013-250mg |
2,2':6',2'':6'',2'''-Quaterpyridine |
4392-83-0 | 97% | 250mg |
$600 | 2025-02-20 |
2,2':6',2'':6'',2'''-quaterpyridine Suppliers
2,2':6',2'':6'',2'''-quaterpyridine Related Literature
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Young Hoon Lee,Jee Young Kim,Yang Kim,Shinya Hayami,Jong Won Shin,Jack Harrowfield,Artur R. Stefankiewicz CrystEngComm 2016 18 8059
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Sanil Rajak,Olivier Schott,Prabhjyot Kaur,Thierry Maris,Garry S. Hanan,Adam Duong RSC Adv. 2019 9 28153
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3. The oxidation and subsequent co-ordination chemistries of 4′,4″-diphenyl-2,2′:6′,2″:6″,2?-quaterpyridineAngelo J. Amoroso,Miles W. Burrows,Thomas Gelbrich,Robert Haigh,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 2002 2415
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4. Electrochemical oxidation of diaquaruthenium(II) complexes of quaterpyridines and crystal structure of [RuL1(PPh3)2][ClO4]2(L1= 3″,5,5′,5?-tetramethyl-2,2′: 6′,2″: 6″,2?-quaterpyridine)Chin-Wing Chan,Ting-Fong Lai,Chi-Ming Che J. Chem. Soc. Dalton Trans. 1994 895
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5. Preparation and crystal structure of a seven-co-ordinated oxotungsten(IV) complex of 2,2′:6′,2″:6″,2?-quaterpyridineSan-Ming Yang,Kung-Kai Cheung,Chi-Ming Che J. Chem. Soc. Dalton Trans. 1993 3515
Additional information on 2,2':6',2'':6'',2'''-quaterpyridine
Quaterpyridine: A Comprehensive Overview
Quaterpyridine, also known as 2,2':6',2'':6'',2'''-quaterpyridine, is a heterocyclic compound with the CAS number 4392-83-0. This compound has garnered significant attention in the scientific community due to its unique chemical properties and diverse applications in various fields, including materials science, electronics, and catalysis. The structure of quaterpyridine consists of four pyridine rings connected in a specific manner, which imparts it with exceptional electronic and coordination properties.
The synthesis of quaterpyridine involves a series of carefully controlled reactions to ensure the formation of the desired product. Recent advancements in synthetic methodologies have enabled researchers to produce quaterpyridine with higher yields and greater purity, making it more accessible for large-scale applications. One notable approach involves the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the quaterpyridine framework.
Quaterpyridine's ability to coordinate with metal ions has been extensively studied and utilized in various applications. For instance, it serves as a versatile ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers, which are widely used in gas storage, catalysis, and sensing technologies. Recent research has highlighted its potential in enhancing the efficiency of these materials by providing stable and highly ordered structures.
In the field of electronics, quaterpyridine has shown promise as a building block for organic semiconductors and light-emitting diodes (LEDs). Its conjugated π-system allows for efficient charge transport and emission properties, making it a valuable component in next-generation electronic devices. Scientists have also explored its use in flexible electronics and wearable technologies, where its mechanical stability and electronic performance are highly advantageous.
The catalytic properties of quaterpyridine have been another area of intense research. By coordinating with transition metals such as palladium or platinum, quaterpyridine can act as a highly efficient catalyst for various organic transformations, including cross-coupling reactions and hydrogenation processes. Recent studies have demonstrated that quaterpyridine-based catalysts exhibit superior activity and selectivity compared to traditional catalysts, making them attractive for industrial applications.
In addition to its chemical applications, quaterpyridine has found uses in biological systems as well. Its ability to bind to biomolecules such as DNA and proteins has been exploited in drug delivery systems and biosensors. Researchers have developed quaterpyridine-based probes that can selectively detect specific biomarkers in complex biological samples, offering new possibilities for early disease diagnosis.
The environmental impact of quaterpyridine has also been a topic of interest. Studies have shown that it exhibits low toxicity towards aquatic organisms under controlled conditions, making it suitable for use in environmentally friendly applications. However, further research is needed to fully understand its long-term effects on ecosystems.
In conclusion, quaterpyridine (CAS No. 4392-83-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key material for future technological innovations.
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